

# Pharmacological Properties of UCM765: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **UCM765**

Cat. No.: **B15570701**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**UCM765**, chemically identified as N-{2-[(3-methoxyphenyl) phenylamino] ethyl} acetamide, is a potent and selective partial agonist for the melatonin MT2 receptor.<sup>[1][2]</sup> Extensive preclinical research has demonstrated its significant pharmacological effects on sleep architecture, anxiety-related behaviors, and nociception. Mechanistically, **UCM765** exerts its effects primarily through the activation of MT2 receptors, particularly within the reticular thalamus, leading to downstream modulation of neuronal activity. Despite a promising pharmacodynamic profile, its development has been characterized by challenges related to suboptimal physicochemical properties, including low aqueous solubility and modest metabolic stability.<sup>[3][4][5]</sup> This guide provides a comprehensive overview of the pharmacological properties of **UCM765**, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

## Pharmacodynamics

The primary mechanism of action of **UCM765** is its selective partial agonism at the melatonin MT2 receptor. This interaction underpins its observed physiological effects.

## Receptor Binding Affinity

**UCM765** demonstrates a high affinity and significant selectivity for the human MT2 receptor over the MT1 receptor.<sup>[1]</sup> One study indicates its binding affinity for MT2 is approximately two orders of magnitude (or ~100-fold) higher than for MT1.<sup>[6]</sup> Another provides specific pKi values that show a selectivity of approximately 63-fold.<sup>[1]</sup> The compound does not show significant affinity for other receptors involved in sleep-wake regulation, such as GABA-A, 5-HT2A, and histamine receptors.<sup>[1]</sup>

| Parameter             | Value                 | Receptor Subtype | Species             | Reference           |
|-----------------------|-----------------------|------------------|---------------------|---------------------|
| pKi                   | 10.18                 | MT2              | Human               | <a href="#">[1]</a> |
| 8.38                  | MT1                   | Human            | <a href="#">[1]</a> |                     |
| Ki (Calculated)       | ~ 0.066 nM            | MT2              | Human               | <a href="#">[1]</a> |
| ~ 4.17 nM             | MT1                   | Human            | <a href="#">[1]</a> |                     |
| Selectivity (MT1/MT2) | ~63-fold              | -                | Human               | <a href="#">[1]</a> |
| Intrinsic Activity    | Partial Agonist (0.6) | MT2              | -                   | <a href="#">[1]</a> |
| Partial Agonist (0.8) | MT1                   | -                | <a href="#">[1]</a> |                     |

Table 1: Receptor Binding Profile of **UCM765**.

## Mechanism of Action and Signaling Pathway

**UCM765** is a partial agonist at MT2 receptors, which are G protein-coupled receptors (GPCRs).<sup>[1][7]</sup> The primary signaling cascade initiated by MT2 receptor activation involves coupling to G<sub>αi</sub> proteins. This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Reduced cAMP limits the activity of Protein Kinase A (PKA), affecting downstream transcriptional events.<sup>[7]</sup> The MT2 receptor can also inhibit the formation of cyclic GMP (cGMP).<sup>[7]</sup>

A key neurological correlate of **UCM765**'s action is its effect on the thalamic reticular nucleus (TRN), a brain region dense with MT2 receptors that is critical for sleep regulation.[8][9] Intravenous administration of **UCM765** (20 mg/kg) has been shown to significantly increase the firing rate (+91%) and burst firing activity of TRN neurons.[8][9] This enhancement of TRN activity is believed to be the direct mechanism for promoting non-rapid eye movement sleep (NREMS).[8][10]





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Promotion of Non-Rapid Eye Movement Sleep and Activation of Reticular Thalamic Neurons by a Novel MT2 Melatonin Receptor Ligand | Journal of Neuroscience [jneurosci.org]
- 2. Antinociceptive properties of selective MT(2) melatonin receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]
- To cite this document: BenchChem. [Pharmacological Properties of UCM765: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15570701#pharmacological-properties-of-ucm765\]](https://www.benchchem.com/product/b15570701#pharmacological-properties-of-ucm765)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)